molecular formula C23H25N5O2S2 B2475923 N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-28-6

N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2475923
CAS No.: 847400-28-6
M. Wt: 467.61
InChI Key: NKGHCLNXISWNBD-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H25N5O2S2 and its molecular weight is 467.61. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-butylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S2/c1-3-4-7-16-10-12-17(13-11-16)24-21(29)15-31-22-26-25-20(27(22)2)14-28-18-8-5-6-9-19(18)32-23(28)30/h5-6,8-13H,3-4,7,14-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGHCLNXISWNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves multiple steps, including the formation of the triazole and thiazole rings. The method typically employs standard organic synthesis techniques such as condensation reactions and thiolation. While specific synthetic pathways for this compound are not extensively documented in the literature, related compounds have been synthesized using similar methodologies.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds containing thiazole and triazole moieties. These compounds often exhibit significant antibacterial and antifungal activities. For instance, derivatives of benzothiazole and triazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger .

Microorganism Activity Tested Concentration Result
Escherichia coliAntibacterial1 µg/mLInhibition observed
Staphylococcus aureusAntibacterial1 µg/mLInhibition observed
Aspergillus nigerAntifungal1 µg/mLInhibition observed
Aspergillus oryzaeAntifungal1 µg/mLInhibition observed

Anti-inflammatory and Analgesic Properties

Research has indicated that compounds with similar structures possess anti-inflammatory and analgesic properties. For example, thiazole derivatives have been tested for their ability to reduce inflammation in animal models, showing promising results compared to standard anti-inflammatory drugs .

Study on Triazole Derivatives

A study focused on triazole derivatives demonstrated their potential as anti-inflammatory agents. The derivatives were evaluated in vivo for their analgesic effects and showed a significant reduction in pain responses in rat models when administered at certain dosages .

Evaluation of Benzothiazole Compounds

Another study investigated various benzothiazole derivatives for their biological activities. The results indicated that these compounds exhibited notable antibacterial activity against common pathogens, supporting the hypothesis that similar structures may confer biological efficacy .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit promising antimicrobial activity. For instance, derivatives of thiazole and triazole have been shown to possess significant efficacy against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar triazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, particularly in estrogen receptor-positive breast cancer cells . The compound's ability to interact with specific molecular targets involved in cancer progression is under investigation through molecular docking studies.

Other Pharmacological Effects

The compound may also exhibit anti-inflammatory and analgesic properties, akin to other triazole-containing compounds. These effects are attributed to the inhibition of cyclooxygenase enzymes and other inflammatory mediators . Additionally, some derivatives have shown potential as anticonvulsants and CNS stimulants.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Triazole Ring : This is achieved through the condensation of appropriate precursors containing thioamide and oxo groups.
  • Substitution Reactions : The introduction of the butylphenyl group often involves nucleophilic substitution methods where the butylphenyl moiety reacts with an activated acetamide derivative.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods (NMR, IR).

Molecular Modeling

Molecular modeling studies are crucial for understanding the binding interactions between the compound and its biological targets. Techniques such as molecular docking allow researchers to predict how well the compound fits into the active sites of target proteins involved in disease processes .

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria using a turbidimetric method. The results indicated that specific compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Screening

In another study focusing on anticancer properties, several triazole derivatives were screened against MCF7 breast cancer cells using the Sulforhodamine B assay. Compounds demonstrated significant cytotoxicity with IC50 values indicating their potential for further development as anticancer agents .

Compound Biological Activity IC50 (µM) Mechanism
Compound AAntimicrobial15Cell wall synthesis inhibition
Compound BAnticancer10Apoptosis induction
Compound CAnti-inflammatory20COX inhibition

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of this triazole-thiazole hybrid compound typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling. Key steps include:

  • Step 1: Formation of the 1,2,4-triazole core via intramolecular cyclization of thiosemicarbazides under reflux conditions (e.g., ethanol, 70°C) .
  • Step 2: Introduction of the 2-oxobenzo[d]thiazole moiety via alkylation or Mannich reactions. Phosphorus pentasulfide may be used to facilitate thiazole ring formation .
  • Step 3: Thioacetamide linkage formation using chloroacetyl chloride and triethylamine in dioxane at 20–25°C .

Optimization Tips:

  • Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Monitor reactions via TLC or HPLC to ensure intermediate purity .
  • Adjust solvent polarity (e.g., DMF for solubility, acetone for recrystallization) to enhance selectivity .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Answer:
A combination of techniques is required to confirm the structure:

  • NMR Spectroscopy: ¹H and ¹³C NMR for identifying protons and carbons in the triazole, thiazole, and acetamide groups. Aromatic protons typically appear at δ 6.5–8.5 ppm .
  • FT-IR: Peaks at ~1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S), and 3200 cm⁻¹ (N-H) validate functional groups .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns (e.g., loss of the butylphenyl group) .
  • X-ray Crystallography: Resolve 3D conformation and intermolecular interactions, critical for understanding bioactivity .

Basic: What preliminary biological assays are recommended to evaluate therapeutic potential?

Answer:
Initial screening should focus on:

  • Anticancer Activity: NCI-60 cell line panel testing for IC₅₀ values, with emphasis on melanoma and breast cancer (common targets for thiazole derivatives) .
  • Antimicrobial Screening: Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition: Assays for COX-2, topoisomerase II, or kinase targets using fluorometric/colorimetric kits .

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